Magnesium perchlorate hydrate

Descripción general

Descripción

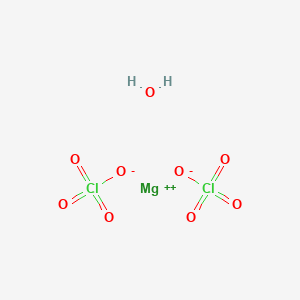

Magnesium perchlorate hydrate is a chemical compound with the formula Mg(ClO₄)₂·xH₂O. It is a powerful oxidizing agent and is widely used as a desiccant due to its hygroscopic nature, which allows it to absorb moisture effectively. This compound appears as a white, deliquescent powder and is odorless. It is highly soluble in water and ethanol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Magnesium perchlorate hydrate is typically synthesized by reacting magnesium hydroxide with perchloric acid. The reaction proceeds as follows: [ \text{Mg(OH)}_2 + 2\text{HClO}_4 \rightarrow \text{Mg(ClO}_4)_2 + 2\text{H}_2\text{O} ] This reaction results in the formation of magnesium perchlorate and water .

Industrial Production Methods: On an industrial scale, magnesium perchlorate is produced by the reaction of magnesium carbonate or magnesium hydroxide with perchloric acid. The resulting solution is then evaporated to obtain the hydrated form of magnesium perchlorate .

Análisis De Reacciones Químicas

Types of Reactions: Magnesium perchlorate hydrate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Oxidation Reactions: These reactions typically involve organic compounds and are carried out under controlled conditions to prevent hazardous outcomes.

Dehydration Reactions: this compound is used in gas chromatography and other analytical techniques to remove moisture from samples.

Major Products Formed:

Oxidation: The major products depend on the specific organic compounds involved in the reaction.

Dehydration: The primary product is dry gas or air, free from moisture.

Aplicaciones Científicas De Investigación

Magnesium perchlorate, with the formula Mg(ClO4)2, is a powerful oxidizing agent and a superior drying agent used in gas analysis . It is sold under the trade name Anhydrone and Dehydrite .

Production

Magnesium perchlorate is produced through the reaction of magnesium hydroxide and perchloric acid .

Applications

- Drying Agent: Magnesium perchlorate is primarily used as a desiccant to dry gas or air samples . It strongly absorbs water from the air, making it a regenerable drying agent . It is dried by heating at 220 °C under vacuum .

- Fireworks and Strobe Effects: Specific mixtures of ammonium perchlorate and magnesium are used in fireworks to demonstrate the strobe effect .

- Mimetic of Martian Water: Magnesium perchlorate solutions are used as a mimetic to study Martian water because magnesium perchlorate has a eutectic point lower than many other perchlorate solutions .

- Detection on Mars: Magnesium perchlorate has been found on Mars . As a drying agent, it retains water from the atmosphere and may release it when conditions are favorable and the temperature is above 273 K . The abundance of magnesium and other perchlorate salts on Mars could support the theory that liquid aqueous solutions might exist on or below the surface, where temperature and pressure conditions would ordinarily cause the water to freeze .

Safety and Hazards

Magnesium perchlorate is a strong oxidizer and may intensify fire . It can cause skin and eye irritation and may cause respiratory irritation .

- Inhalation: Remove victim to fresh air; get medical attention if irritation persists.

- Ingestion: Give a large amount of water and induce vomiting; call a physician.

- Eyes: Flush with copious quantities of water for at least 15 minutes and call a physician.

- Skin: Flush with water.

Mecanismo De Acción

The primary mechanism by which magnesium perchlorate hydrate exerts its effects is through its strong oxidizing nature. It can donate oxygen to other substances, facilitating combustion or other oxidative reactions. In its role as a desiccant, it absorbs moisture from the environment, forming hydrated magnesium perchlorate .

Comparación Con Compuestos Similares

- Calcium perchlorate

- Barium perchlorate

- Sodium perchlorate

Comparison:

- Oxidizing Strength: Magnesium perchlorate hydrate is a powerful oxidizing agent, similar to calcium and barium perchlorates. its hygroscopic nature makes it particularly effective as a desiccant .

- Applications: While all perchlorates are used as oxidizing agents, this compound’s unique ability to absorb moisture makes it invaluable in drying applications .

This compound stands out due to its dual functionality as both a strong oxidizing agent and an effective desiccant, making it a versatile compound in various scientific and industrial applications .

Actividad Biológica

Magnesium perchlorate hydrate (Mg(ClO₄)₂·nH₂O) is a compound of significant interest in both chemical and biological research. Its unique properties, particularly its ability to interact with biological systems, make it a focal point for studies related to astrobiology, environmental science, and material chemistry. This article provides an overview of the biological activity associated with this compound, including its effects on various organisms, implications for astrobiological research, and relevant case studies.

This compound typically exists in several hydration states, with the hexahydrate form (Mg(ClO₄)₂·6H₂O) being the most common. The compound is highly soluble in water, with a solubility of approximately 500 g/L at 25 °C . Its pH in solution is around 8.2, indicating a mildly alkaline nature . The compound has been studied for its structural properties using advanced techniques such as neutron diffraction, revealing significant interactions between water molecules and the ions present in solution .

Tardigrade Survivability Studies

Recent research has focused on the effects of magnesium perchlorate on extremophiles such as tardigrades. A study published in Life demonstrated that tardigrades can survive and even reproduce in high concentrations of magnesium perchlorate. Specifically, the survival rate decreased from 83.3% at 0.10% concentration to 20.8% at 0.25% concentration over a period of 56 days . Notably, exposure to higher concentrations resulted in decreased body length, indicating potential stress responses to elevated perchlorate levels.

| Concentration (%) | Survival Rate (%) | Body Length Change |

|---|---|---|

| 0.10 | 83.3 | No significant change |

| 0.15 | 60.0 | Minor reduction |

| 0.25 | 20.8 | Significant reduction |

This study suggests that tardigrades may serve as model organisms for understanding the limits of life in extreme environments, such as those found on Mars, where magnesium perchlorates are prevalent.

Impact on Microbial Life

Another area of investigation involves the impact of magnesium perchlorate on microbial communities. Research indicates that while some microorganisms can tolerate high levels of perchlorates, others exhibit inhibited growth or lethality when exposed to these compounds. The presence of magnesium ions can alter osmotic pressure and affect microbial metabolism, leading to varied responses depending on the species involved .

Astrobiological Implications

The ability of certain organisms to thrive in environments containing magnesium perchlorate has significant implications for astrobiology. The study of extremophiles like tardigrades provides insights into potential life forms that could exist on other planets, particularly Mars, where magnesium perchlorates are found in the soil and polar ice caps . The resilience of these organisms suggests that life may adapt to extreme conditions beyond Earth.

Case Studies

- Tardigrade Exposure : As mentioned earlier, a detailed study highlighted the survivability of tardigrades under varying concentrations of magnesium perchlorate. This research not only provides valuable data on extremophile biology but also informs future missions aimed at exploring Martian habitats.

- Microbial Tolerance : A study examining microbial communities in saline environments showed that certain bacteria could metabolize magnesium perchlorates while others could not survive high concentrations. This differential tolerance underscores the need for further research into microbial ecology in extreme conditions .

Propiedades

IUPAC Name |

magnesium;diperchlorate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClHO4.Mg.H2O/c2*2-1(3,4)5;;/h2*(H,2,3,4,5);;1H2/q;;+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKFFNQXCJMNXHI-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2H2MgO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426015 | |

| Record name | Magnesium perchlorate hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64010-42-0 | |

| Record name | Magnesium perchlorate hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium perchlorate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the dehydration process affect the crystal structure of magnesium perchlorate hydrate?

A1: Magnesium perchlorate can exist in various hydrated forms, with the hexahydrate (Mg(ClO4)2·6H2O) being the most common. Dehydration of the hexahydrate at 348 K leads to the formation of the tetrahydrate (Mg(ClO4)2·4H2O). This structural change involves a decrease in symmetry to the C2 space group, where isolated Mg2+ cations are surrounded by four water molecules in an equatorial plane, with two perchlorate anions ([ClO4]-) located at the apices []. Further dehydration to the dihydrate (Mg(ClO4)2·2H2O) at 423 K results in the interconnection of these isolated units, forming double corner-sharing chains of octahedra and polyhedra within a C2/m space group [].

Q2: Why is the study of this compound relevant to Martian geology?

A2: The Phoenix lander detected perchlorate (ClO4-) in the Martian northern polar layered deposits []. Additionally, the observed ice cap morphology suggests the presence of a material with weaker rheology than pure water ice []. This has led to the investigation of this compound as a potential component of Martian ice. The eutectic temperature of this compound (206-216 K) [] indicates the possibility of liquid brine formation under current Martian conditions, which has significant implications for the planet's geology and potential habitability [].

Q3: Are there any experimental studies on the mechanical properties of this compound mixed with water ice?

A3: Yes, research has been conducted on the creep behavior of polycrystalline samples composed of water ice and this compound at its eutectic composition (44 wt% H2O) []. This study revealed a significantly weaker mechanical strength compared to pure water ice at temperatures relevant to the Martian polar caps []. This finding supports the hypothesis that the presence of this compound within Martian ice could contribute to the observed flow features in the polar regions [].

Q4: What analytical techniques are used to characterize this compound?

A4: X-ray powder diffraction (XRD) is a primary technique used to analyze this compound []. By using a heating stage and humidity generator coupled with an environmental cell, researchers can perform in-situ XRD measurements during dehydration reactions under controlled temperature and water vapor pressure (PH2O) []. This allows for the determination of structural changes associated with different hydration states. The charge-flipping method and Rietveld refinement are then employed to solve and refine the crystal structures obtained from the XRD data [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.